

A Technical Guide to the Spectroscopic Characterization of 2-(2-Methylphenoxy)propanohydrazide

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Compound of Interest

Compound Name:	2-(2-Methylphenoxy)propanohydrazide
CAS No.:	86098-42-2
Cat. No.:	B1350245

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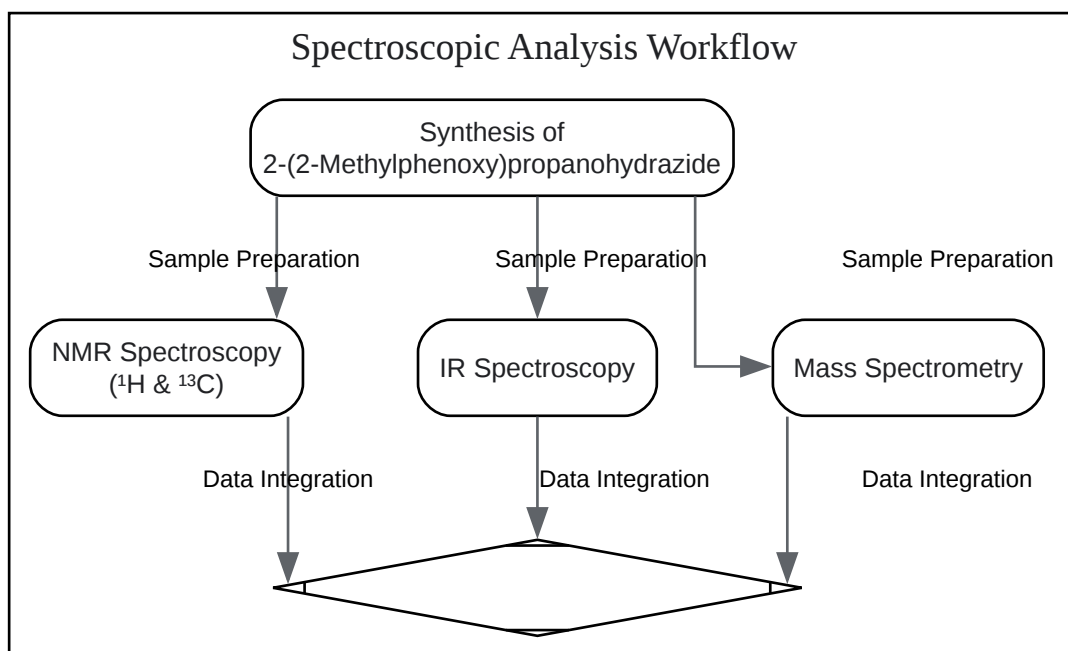
This guide provides an in-depth technical analysis of the spectroscopic techniques used to elucidate and confirm the structure of **2-(2-Methylphenoxy)propanohydrazide**. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Introduction

2-(2-Methylphenoxy)propanohydrazide is a molecule of interest due to its hydrazide functional group, a common motif in pharmacologically active compounds.[1] The structural confirmation of such molecules is a critical step in any research and development pipeline. This guide will walk through a systematic approach to its characterization, demonstrating how complementary spectroscopic techniques provide a comprehensive and unambiguous structural assignment.

Integrated Spectroscopic Workflow

The structural elucidation of a novel compound is a multi-faceted process. Each spectroscopic technique provides a unique piece of the structural puzzle. The synergy between NMR, IR, and MS allows for a self-validating system of characterization, ensuring the highest degree of confidence in the assigned structure.



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Caption: A typical workflow for the spectroscopic characterization of a synthesized organic molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons.

Predicted ¹H NMR Spectrum

The expected ^1H NMR spectrum of **2-(2-Methylphenoxy)propanohydrazide** would exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it; nearby electronegative atoms like oxygen and nitrogen will deshield protons, causing them to appear at a higher chemical shift (downfield).^{[2][3]}

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Caption: Molecular structure of **2-(2-Methylphenoxy)propanohydrazide**.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic Protons (4H)	6.8 - 7.2	Multiplet	4H
-O-CH- (1H)	4.6 - 4.8	Quartet	1H
-NH- (1H)	9.0 - 9.5	Singlet (broad)	1H
-NH ₂ (2H)	4.0 - 4.5	Singlet (broad)	2H
Ar-CH ₃ (3H)	2.1 - 2.3	Singlet	3H
-CH-CH ₃ (3H)	1.4 - 1.6	Doublet	3H

These are predicted values and may vary based on solvent and experimental conditions.

Causality in Chemical Shifts and Multiplicity:

- **Aromatic Protons:** The four protons on the benzene ring will appear as a complex multiplet in the aromatic region. Their exact shifts depend on their position relative to the methyl and phenoxy groups.
- **Methine Proton (-O-CH-):** This proton is adjacent to both an oxygen atom and a chiral center, resulting in a downfield shift. It will be split into a quartet by the three neighboring protons of the methyl group, following the $n+1$ rule.^[4]

- **Hydrazide Protons (-NH- and -NH₂):** These protons are attached to nitrogen and are often broad due to quadrupole broadening and chemical exchange. Their chemical shifts can be highly variable and are sensitive to solvent, concentration, and temperature.
- **Aromatic Methyl Protons (Ar-CH₃):** The methyl group attached to the aromatic ring will appear as a singlet as there are no adjacent protons to cause splitting.
- **Aliphatic Methyl Protons (-CH-CH₃):** These protons will appear as a doublet due to splitting by the single adjacent methine proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the number of unique carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single line.

Predicted ¹³C NMR Spectrum

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)	170 - 175
Aromatic Carbons (C-O, C-CH ₃ , C-H)	110 - 158
Methine Carbon (-O-CH-)	70 - 75
Aromatic Methyl Carbon (Ar-CH ₃)	15 - 20
Aliphatic Methyl Carbon (-CH-CH ₃)	18 - 23

These are predicted values and may vary based on solvent and experimental conditions.

Expert Insights:

- The carbonyl carbon of the hydrazide is significantly deshielded and appears far downfield.
- The aromatic carbons will have a range of chemical shifts depending on their substitution. The carbon attached to the oxygen will be the most downfield in this region.

- The methine carbon attached to the oxygen atom is also deshielded and appears in the 70-75 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Predicted IR Absorption Bands

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
N-H Stretch (Hydrazide)	3200 - 3400	Medium, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=O Stretch (Amide I)	1650 - 1680	Strong
N-H Bend (Amide II)	1510 - 1550	Medium
C=C Stretch (Aromatic)	1450 - 1600	Medium
C-O Stretch (Ether)	1200 - 1260 (asymmetric) & 1000-1075 (symmetric)	Strong

Interpretation:

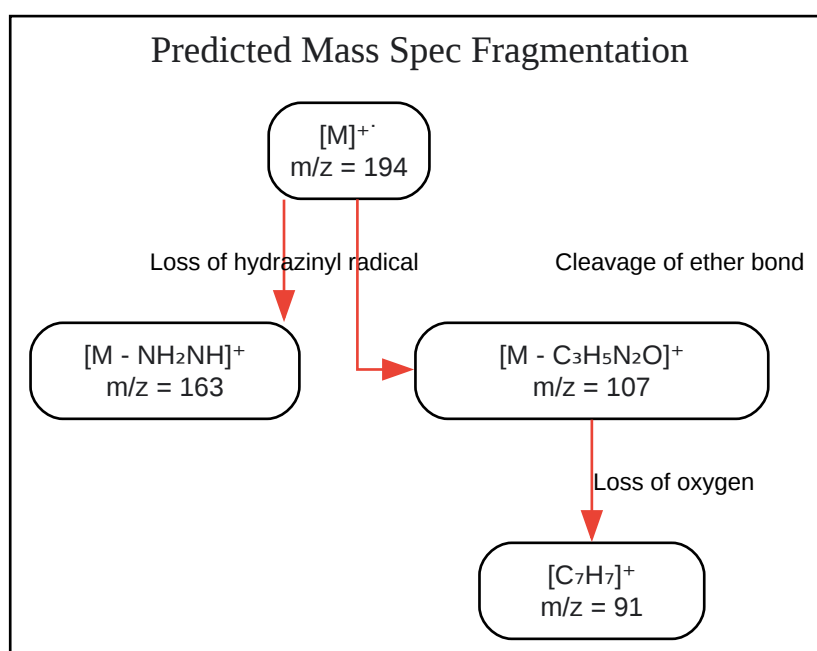
- N-H Stretching: The broad absorption in the 3200-3400 cm⁻¹ region is a hallmark of the N-H bonds in the hydrazide group, with the broadening due to hydrogen bonding.[5][6]
- C=O Stretching: A strong, sharp peak around 1660 cm⁻¹ is characteristic of the carbonyl group in an amide or hydrazide.[7]
- C-O Stretching: The presence of a strong absorption band around 1240 cm⁻¹ is indicative of the aryl-alkyl ether linkage.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its molecular formula and aspects of its structure.

Predicted Mass Spectrum

- Molecular Ion Peak (M^+): The molecular weight of **2-(2-Methylphenoxy)propanohydrazide** ($C_{10}H_{14}N_2O_2$) is 194.23 g/mol . Therefore, the mass spectrum should show a molecular ion peak at $m/z = 194$.
- Key Fragmentation Patterns: Electron ionization (EI) would likely lead to characteristic fragmentation.[\[10\]](#)[\[11\]](#)



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Caption: A simplified representation of a possible fragmentation pathway for **2-(2-Methylphenoxy)propanohydrazide**.

Trustworthiness of Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule's structure. The observation of fragments corresponding to the loss of the hydrazide group and the formation of the 2-methylphenoxy cation would strongly support the proposed structure.[\[12\]](#)[\[13\]](#)

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of **2-(2-Methylphenoxy)propanohydrazide**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 5-10 mg of the sample.
 - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for hydrazides due to its ability to dissolve polar compounds and slow down N-H proton exchange.[\[14\]](#)
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set the spectral width to approximately 16 ppm.
 - Use a relaxation delay of 1-2 seconds.
 - Collect 16-64 scans, depending on the sample concentration.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled single-pulse experiment.

- Set the spectral width to approximately 220 ppm.
- Use a relaxation delay of 2-5 seconds.
- Collect 1024-4096 scans to achieve a good signal-to-noise ratio.[14]
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
 - Phase and baseline correct the spectra.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR accessory.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The background spectrum is automatically subtracted from the sample spectrum.
 - Identify and label the major absorption peaks.

Mass Spectrometry Protocol

- Sample Preparation:
 - Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol or acetonitrile).
 - The solution should be dilute (e.g., 1 mg/mL).
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography inlet.
 - Ionize the sample using a standard electron energy of 70 eV.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
- Data Processing:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to identify characteristic fragment ions.

Conclusion

The comprehensive spectroscopic characterization of **2-(2-Methylphenoxy)propanohydrazide** relies on the integration of data from NMR, IR, and MS. ^1H and ^{13}C NMR provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides structural clues through fragmentation. This multi-technique approach ensures a high level of confidence in the structural elucidation, a cornerstone of chemical and pharmaceutical research.

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